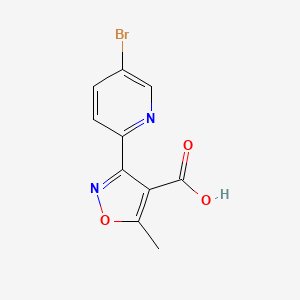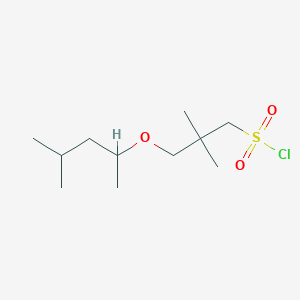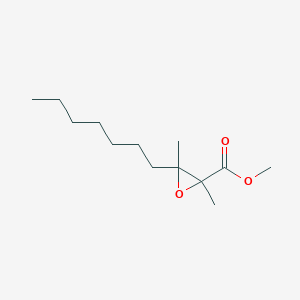
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C13H24O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a heptyl chain and two methyl groups attached to the oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of 3-heptyl-2,3-dimethyl-2-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets through the epoxide ring. The ring strain in the oxirane makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical and biological processes, where the compound can modify proteins, nucleic acids, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: A similar compound with a simpler structure, lacking the heptyl chain and ester group.
2,3-Epoxybutane: Another epoxide with a smaller carbon chain.
Methyl 3-hydroxythiophene-2-carboxylate: Shares the ester functionality but has a different ring structure.
Uniqueness
Methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate is unique due to its combination of an epoxide ring, a heptyl chain, and an ester group. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C13H24O3 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
methyl 3-heptyl-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-5-6-7-8-9-10-12(2)13(3,16-12)11(14)15-4/h5-10H2,1-4H3 |
InChI Key |
IISXRDODRKDWFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(C(O1)(C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


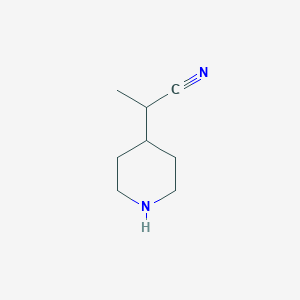


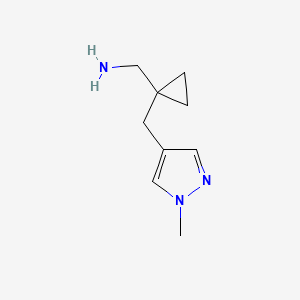

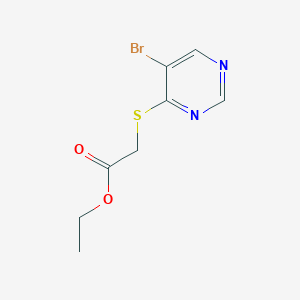
![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
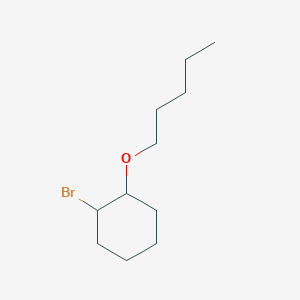
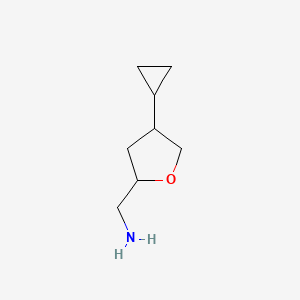
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)


